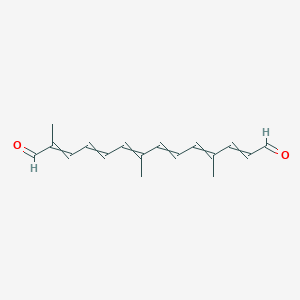![molecular formula C21H30N2O B14219725 N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine CAS No. 627524-30-5](/img/structure/B14219725.png)
N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 2-ethoxybenzyl chloride with 4-phenylbutylamine under basic conditions to form an intermediate. This intermediate is then reacted with ethane-1,2-diamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(2-methoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- N’-[(2-chlorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
- N’-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine
Uniqueness
N’-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
627524-30-5 |
|---|---|
Formule moléculaire |
C21H30N2O |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
N'-[(2-ethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O/c1-2-24-21-14-7-6-13-20(21)18-23-17-16-22-15-9-8-12-19-10-4-3-5-11-19/h3-7,10-11,13-14,22-23H,2,8-9,12,15-18H2,1H3 |
Clé InChI |
BXHROXSJJWEANT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1CNCCNCCCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-Boronophenyl)methyl]-6-methoxyquinolin-1-ium bromide](/img/structure/B14219654.png)
![Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol](/img/structure/B14219658.png)
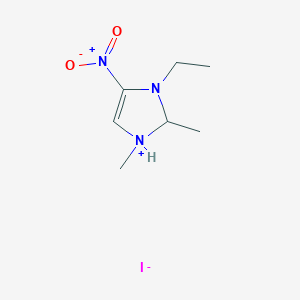
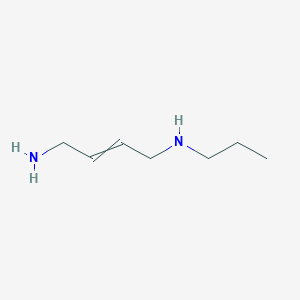
![Benzoic acid, 4-[3-(trifluoromethyl)-2-benzofuranyl]-, ethyl ester](/img/structure/B14219695.png)
![Thiocyanic acid, [1-(phenylmethyl)-2-aziridinyl]methyl ester](/img/structure/B14219699.png)
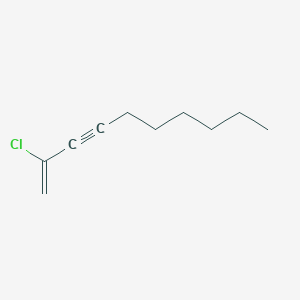

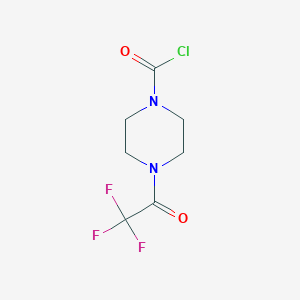
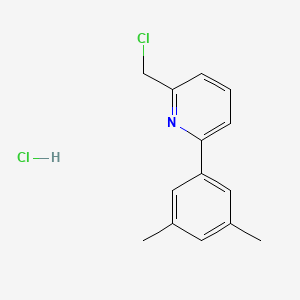
![(4R)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14219717.png)
![2,3,4-Triphenyl-5-[4-(pyren-1-YL)phenyl]thiophene](/img/structure/B14219734.png)
